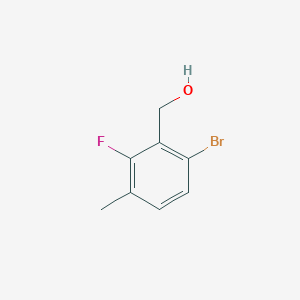

6-Bromo-2-fluoro-3-methylbenzyl alcohol

Description

Properties

IUPAC Name |

(6-bromo-2-fluoro-3-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVNLFREODQUQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Bromo 2 Fluoro 3 Methylbenzyl Alcohol

Regioselective and Stereoselective Synthetic Pathways

The strategic introduction of substituents onto the benzene (B151609) ring is paramount in the synthesis of 6-Bromo-2-fluoro-3-methylbenzyl alcohol. This section explores methods to achieve the desired substitution pattern and subsequent conversion to the target benzyl (B1604629) alcohol.

Reduction of Aromatic Aldehyde Precursors to 6-Bromo-2-fluoro-3-methylbenzyl Alcohol

A primary and highly effective method for the synthesis of 6-Bromo-2-fluoro-3-methylbenzyl alcohol involves the reduction of its corresponding aldehyde precursor, 6-bromo-2-fluoro-3-methylbenzaldehyde (B1528395). guiding-bio.comsynquestlabs.comsigmaaldrich.comuni.lu This transformation is a cornerstone of organic synthesis, and various reducing agents can be employed to achieve this conversion with high efficiency and selectivity.

The choice of reducing agent is critical and is often dictated by the presence of other functional groups in the molecule. For the reduction of an aromatic aldehyde to a benzyl alcohol, several reliable methods are available.

Table 1: Common Reducing Agents for Aldehyde to Alcohol Transformation

| Reducing Agent | Solvent | Typical Reaction Conditions | Notes |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727), Ethanol (B145695), or a mixture with Dichloromethane | 0 °C to room temperature | A mild and selective reagent, generally does not reduce other functional groups like esters or nitro groups. |

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | 0 °C to reflux | A very powerful reducing agent, will also reduce esters, carboxylic acids, and amides. Requires anhydrous conditions. |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene (B28343), Hexane, Dichloromethane | -78 °C to 0 °C | Can be used for the selective reduction of esters to aldehydes at low temperatures, but will reduce aldehydes to alcohols at higher temperatures or with excess reagent. |

| Catalytic Hydrogenation (H₂) | Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂) | Ethanol, Ethyl acetate | High pressure and temperature may be required. Can also reduce other functional groups like alkenes and alkynes. |

For the specific synthesis of 6-Bromo-2-fluoro-3-methylbenzyl alcohol from its aldehyde precursor, sodium borohydride in a protic solvent like methanol or ethanol would be a suitable choice due to its mild nature and high chemoselectivity for the aldehyde group. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide to yield the benzyl alcohol.

A typical laboratory procedure would involve dissolving 6-bromo-2-fluoro-3-methylbenzaldehyde in methanol and then adding sodium borohydride portion-wise at 0 °C. The reaction is typically stirred for a few hours at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

Strategies for Ortho-Bromination and Para-Fluorination Control

Achieving the specific 6-bromo-2-fluoro-3-methyl substitution pattern on the benzene ring requires careful consideration of directing group effects and the choice of halogenating agents. The synthesis would likely start from a simpler, commercially available substituted toluene derivative.

One plausible synthetic route could begin with 2-fluoro-3-methylaniline. The amino group is a strong ortho-, para-director. Protection of the amino group, for instance as an acetanilide, would moderate its activating effect and direct subsequent bromination to the position para to the amino group (which is ortho to the methyl group). Following bromination, removal of the protecting group would yield 6-bromo-2-fluoro-3-methylaniline. Subsequent Sandmeyer reaction could then be employed to replace the amino group with a hydroxyl group, which can then be converted to the desired benzyl alcohol.

Alternatively, one could start with 3-methylphenol. Ortho-fluorination can be achieved using electrophilic fluorinating agents. The hydroxyl group would then direct bromination to the position ortho to it.

Controlling the regioselectivity of halogenation is a classic challenge in aromatic chemistry. masterorganicchemistry.com The interplay of electronic and steric effects of the substituents already present on the ring dictates the position of the incoming electrophile. masterorganicchemistry.com For instance, in a toluene derivative, the methyl group is an ortho-, para-director. A fluorine atom is also an ortho-, para-director but is deactivating. The bromine atom is a deactivating ortho-, para-director. The final substitution pattern of 6-bromo-2-fluoro-3-methyl suggests a multi-step synthesis where the directing effects of the substituents are carefully exploited at each stage.

Catalytic Approaches in the Synthesis of Substituted Benzyl Alcohols

Catalysis offers powerful tools for the synthesis of complex molecules like 6-Bromo-2-fluoro-3-methylbenzyl alcohol, often providing milder reaction conditions and higher efficiencies. chemscene.com

Transition Metal-Catalyzed Routes for Aryl Halide Functionalization

Transition metal catalysis is instrumental in modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of synthesizing substituted benzyl alcohols, palladium-catalyzed cross-coupling reactions are of significant interest. organic-chemistry.org

For example, a suitably protected brominated or iodinated aromatic precursor could undergo a Suzuki-Miyaura coupling with an appropriate boronic acid or ester to introduce the methyl group. Alternatively, a Negishi coupling with an organozinc reagent could be employed. These methods are known for their high functional group tolerance, which is crucial when dealing with multi-substituted aromatic rings.

Furthermore, transition metal catalysts can be used in the final reduction step. For instance, transfer hydrogenation using a ruthenium or iridium catalyst with a hydrogen donor like isopropanol (B130326) or formic acid can be a mild and effective method for the reduction of the aldehyde to the alcohol.

Organocatalytic Methods in Benzyl Alcohol Derivatization

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis and functional group transformations. beilstein-journals.org While the direct synthesis of 6-Bromo-2-fluoro-3-methylbenzyl alcohol might not heavily rely on organocatalysis, the derivatization of the final product can be effectively achieved using these methods. nih.gov

For instance, the hydroxyl group of the benzyl alcohol can be acylated or etherified under organocatalytic conditions. Chiral organocatalysts can be used to achieve enantioselective transformations if a chiral derivative of the benzyl alcohol is desired. For example, a chiral 4-dimethylaminopyridine (B28879) (DMAP) derivative could catalyze the enantioselective acylation of the alcohol.

Novel Synthetic Protocols and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. nih.govacs.orgresearchgate.net

Several green chemistry principles can be applied to the synthesis of 6-Bromo-2-fluoro-3-methylbenzyl alcohol. The use of less toxic solvents, such as water or supercritical carbon dioxide, is highly desirable. Atom-economical reactions, where most of the atoms of the reactants are incorporated into the final product, are also a key consideration.

Recent advancements in photoredox catalysis offer green alternatives to traditional synthetic methods. rsc.orgorganic-chemistry.org For instance, the reduction of the aldehyde precursor could potentially be achieved using a photocatalyst and a mild reducing agent under visible light irradiation.

One-Pot and Multicomponent Reactions for Benzyl Alcohol Synthesis

A plausible and efficient one-pot approach for the synthesis of 6-bromo-2-fluoro-3-methylbenzyl alcohol involves a tandem reaction sequence starting from the corresponding aryl bromide. A patented process describes the conversion of aryl bromides into benzyl alcohols in a one-pot reaction. This involves the formylation of the aryl bromide to the corresponding benzaldehyde (B42025), which is then reduced in situ with a formate (B1220265) in the presence of a palladium catalyst. google.com This methodology could be adapted for the synthesis of 6-bromo-2-fluoro-3-methylbenzyl alcohol from a suitable 1,3-dibromo-2-fluoro-5-methylbenzene precursor.

Alternatively, the synthesis can be envisioned as a one-pot reduction of the readily available 6-bromo-2-fluoro-3-methylbenzaldehyde. fluoromart.comsigmaaldrich.comuni.lu While the direct one-pot synthesis from a simpler precursor is ideal, the in-situ reduction of the aldehyde represents a significant streamlining of the final synthetic step.

Multicomponent reactions often utilize benzyl alcohols as key building blocks for the synthesis of more complex heterocyclic structures. For instance, a palladium-catalyzed multicomponent reaction between isatoic anhydrides, alkylamines, and various benzyl alcohols in water has been reported to produce 2,3-dihydroquinazolin-4(1H)-ones. researchgate.net Another example is a gold-catalyzed A3-coupling starting from benzyl alcohols for the synthesis of propargylamines. google.com The compatibility of halogenated benzyl alcohols in such reactions underscores the potential for developing novel MCRs that could lead to the formation of 6-bromo-2-fluoro-3-methylbenzyl alcohol or its derivatives.

The following table summarizes examples of multicomponent reactions involving substituted benzyl alcohols, illustrating the scope and conditions of such advanced synthetic methods.

| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Isatoic anhydride, alkylamine, benzyl alcohol | Pd(II)/TPPMS, Cu(II), water | 2,3-Dihydroquinazolin-4(1H)-one | Not specified | researchgate.net |

| Benzyl alcohol, amine, alkyne | HAuCl₄·3H₂O, MnO₂, toluene | Propargylamine | Very good | google.com |

| Catechol, ammonium (B1175870) acetate, benzyl alcohol | Fe(III)/DDQ, air | Benzoxazole | Good to excellent | |

| Benzyl alcohol, acetophenone, NH₄OAc | Pd NPs@HAP, neat, 150 °C | Tri-substituted pyridine | 70-80 | bldpharm.com |

Solvent-Free and Aqueous Media Syntheses for Halogenated Benzyl Alcohols

The use of solvent-free conditions or aqueous media in organic synthesis is a cornerstone of green chemistry, aiming to minimize the use of volatile and often hazardous organic solvents. These approaches can lead to simplified work-up procedures, reduced environmental impact, and sometimes, unique reactivity and selectivity.

The synthesis of halogenated benzyl alcohols in aqueous media can be challenging due to the generally low solubility of the organic substrates. However, various strategies have been developed to overcome this limitation. For instance, the hydrolysis of benzyl chlorides to benzyl alcohols can be performed in water at elevated temperatures. google.com While this is a substitution reaction, it demonstrates the feasibility of using water as a reaction medium for transformations involving benzyl derivatives.

A transition-metal-free, one-pot synthesis of 2-benzyl/2-allyl-substituted thiobenzoazoles has been developed in water, where the process involves the reaction of various benzyl halides. nih.gov This highlights the potential for nucleophilic substitution reactions in aqueous media to generate precursors to or derivatives of the target alcohol.

Solvent-free reactions, often facilitated by microwave irradiation or ball milling, offer another green alternative. The fluorination of organic compounds, including activated aromatic systems, has been achieved under solvent-free conditions using N-F reagents like Selectfluor™. researchgate.net Similarly, a one-pot, solvent-free synthesis of homopropargyl alcohols has been reported using a magnesium-mediated reaction. researchgate.net These examples suggest that the synthesis of 6-bromo-2-fluoro-3-methylbenzyl alcohol or its precursors could potentially be achieved under solvent-free conditions, for instance, through the reduction of the corresponding aldehyde using a solid-supported reducing agent.

The table below provides examples of reactions for synthesizing or modifying benzyl alcohol derivatives under aqueous or solvent-free conditions.

| Reaction Type | Substrate(s) | Conditions | Product | Yield (%) | Reference |

| Hydrolysis | Benzyl chloride | Water, elevated temperature | Benzyl alcohol | Not specified | google.com |

| C-S Coupling | 2-Aminothiophenol, Benzyl halide | Water, transition-metal-free | 2-Benzyl-substituted thiobenzoazole | Good to excellent | nih.gov |

| Fluorination | 1,3-Dicarbonyl compounds | Selectfluor™, solvent-free | α-Fluorinated product | Not specified | researchgate.net |

| Propargylation | Ketone, Propargyl bromide | Mg powder, solvent-free | Homopropargyl alcohol | 88-97 | researchgate.net |

Reactivity and Chemical Transformations of 6 Bromo 2 Fluoro 3 Methylbenzyl Alcohol

Substitution Reactions at the Benzylic Position

The hydroxyl group of 6-Bromo-2-fluoro-3-methylbenzyl alcohol can be substituted by various nucleophiles, typically after conversion into a better leaving group.

The formation of benzyl (B1604629) ethers from 6-Bromo-2-fluoro-3-methylbenzyl alcohol can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then reacts with an alkyl halide to yield the ether. Alternatively, under acidic conditions, the alcohol can be protonated, and subsequent loss of water allows for attack by another alcohol molecule to form a symmetric or asymmetric ether.

The conversion of the benzylic alcohol to a benzyl halide is a crucial step for many subsequent synthetic transformations, such as nucleophilic substitutions and organometallic reactions. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used to replace the hydroxyl group with a chlorine or bromine atom, respectively. For example, reacting 6-Bromo-2-fluoro-3-methylbenzyl alcohol with PBr₃ would yield 2-(bromomethyl)-1-bromo-3-fluoro-4-methylbenzene. The corresponding benzyl chloride, 6-Chloro-2-fluoro-3-methylbenzyl bromide, is a known compound, indicating the feasibility of this transformation.

| Reaction Type | Reagents | Product Type |

| Ether Formation | 1. NaH; 2. R-X | Benzyl ether |

| Halogen Exchange | Thionyl chloride (SOCl₂) | Benzyl chloride |

| Halogen Exchange | Phosphorus tribromide (PBr₃) | Benzyl bromide |

Reactions Involving the Aromatic Ring Halogen Atoms

The bromine atom on the aromatic ring of 6-Bromo-2-fluoro-3-methylbenzyl alcohol is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine atom and the steric hindrance from the adjacent methyl group can influence the reactivity of the C-Br bond.

Common cross-coupling reactions applicable to this substrate include:

Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl structure.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base to yield an aryl-alkyne.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a strong base to form an N-aryl bond.

These reactions provide powerful tools for elaborating the structure of 6-Bromo-2-fluoro-3-methylbenzyl alcohol, allowing for the introduction of a wide variety of functional groups at the C6 position.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) on Brominated Aromatic Systems

The presence of a bromine atom on the aromatic ring allows 6-Bromo-2-fluoro-3-methylbenzyl alcohol to readily participate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In the case of 6-Bromo-2-fluoro-3-methylbenzyl alcohol, the bromine atom can be coupled with a variety of aryl, vinyl, or alkyl boronic acids or esters. The reaction is typically catalyzed by a palladium complex and requires a base. The mild reaction conditions and the commercial availability of a wide range of boronic acids make the Suzuki-Miyaura coupling a highly versatile tool for modifying this substrate. nih.gov For instance, coupling with phenylboronic acid would yield 2-fluoro-3-methyl-6-phenylbenzyl alcohol. The reaction's efficiency can be influenced by the choice of catalyst, base, and solvent.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, catalyzed by a palladium complex and a copper co-catalyst, can be used to introduce an alkyne moiety onto the aromatic ring of 6-Bromo-2-fluoro-3-methylbenzyl alcohol. nih.govorganic-chemistry.org For example, reaction with phenylacetylene (B144264) would produce 2-fluoro-3-methyl-6-(phenylethynyl)benzyl alcohol. Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.org

A summary of potential cross-coupling partners for 6-Bromo-2-fluoro-3-methylbenzyl alcohol is presented in the table below.

| Cross-Coupling Reaction | Coupling Partner | Potential Product | Catalyst System (Typical) |

| Suzuki-Miyaura | Arylboronic acid (e.g., Phenylboronic acid) | 6-Aryl-2-fluoro-3-methylbenzyl alcohol | Pd(PPh₃)₄, Na₂CO₃ |

| Suzuki-Miyaura | Vinylboronic acid (e.g., Styrylboronic acid) | 6-Vinyl-2-fluoro-3-methylbenzyl alcohol | Pd(dppf)Cl₂, K₃PO₄ |

| Suzuki-Miyaura | Alkylboronic acid (e.g., Methylboronic acid) | 6-Alkyl-2-fluoro-3-methylbenzyl alcohol | Pd(OAc)₂, SPhos, K₃PO₄ |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | 6-(Alkynyl)-2-fluoro-3-methylbenzyl alcohol | Pd(PPh₃)₂Cl₂, CuI, Et₃N |

Nucleophilic Aromatic Substitution (SNAr) with Fluorinated Benzyl Alcohol Derivatives

The fluorine atom of 6-Bromo-2-fluoro-3-methylbenzyl alcohol can undergo nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the presence of the electron-withdrawing fluorine atom, which activates the aromatic ring towards attack by nucleophiles. science.govlibretexts.org The position of the fluorine atom ortho to the bromine and meta to the methyl group influences the regioselectivity of the substitution.

In an SNAr reaction, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a Meisenheimer complex, a negatively charged intermediate. libretexts.org Subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring. For SNAr to occur efficiently, strong nucleophiles are typically required. youtube.com The rate of substitution is also influenced by the ability of the substituents on the ring to stabilize the negative charge of the Meisenheimer complex.

Common nucleophiles for SNAr reactions include alkoxides, thiolates, and amines. For example, reaction with sodium methoxide (B1231860) could potentially yield 6-bromo-2-methoxy-3-methylbenzyl alcohol. The outcome of the reaction can sometimes be competitive between substitution of the fluorine or the bromine, depending on the reaction conditions and the nature of the nucleophile.

The following table outlines potential SNAr reactions for fluorinated aromatic compounds like 6-Bromo-2-fluoro-3-methylbenzyl alcohol.

| Nucleophile | Potential Product | General Conditions |

| Sodium Methoxide (NaOMe) | 6-Bromo-2-methoxy-3-methylbenzyl alcohol | High temperature, polar aprotic solvent (e.g., DMF, DMSO) |

| Sodium Thiophenoxide (NaSPh) | 6-Bromo-2-(phenylthio)-3-methylbenzyl alcohol | High temperature, polar aprotic solvent |

| Ammonia (NH₃) | 2-Amino-6-bromo-3-methylbenzyl alcohol | High pressure and temperature |

Cyclization and Rearrangement Reactions Facilitated by Functional Groups

The specific arrangement of functional groups in 6-Bromo-2-fluoro-3-methylbenzyl alcohol opens up possibilities for intramolecular cyclization and rearrangement reactions, leading to the formation of various heterocyclic structures. These transformations often require initial modification of the benzyl alcohol moiety.

For instance, oxidation of the benzyl alcohol to the corresponding aldehyde, 6-bromo-2-fluoro-3-methylbenzaldehyde (B1528395), provides a key intermediate. fluoromart.com This aldehyde can then undergo a variety of cyclization reactions. One such possibility is a Pictet-Spengler type reaction. If the bromine atom is first substituted with an amine via a Buchwald-Hartwig amination, and the resulting amine is then acylated, the aldehyde can react intramolecularly to form a tetrahydroisoquinoline derivative.

Another potential transformation involves the conversion of the benzyl alcohol to a benzyl halide, such as 6-bromo-2-fluoro-3-methylbenzyl bromide. This more reactive intermediate can then participate in intramolecular cyclization reactions with a suitably positioned nucleophile. For example, if the bromine at the 6-position is replaced with a hydroxyl or amino group, an intramolecular Williamson ether synthesis or amine alkylation could lead to the formation of a five or six-membered heterocyclic ring.

Synthetic Utility and Applications in Complex Organic Molecule Construction

6-Bromo-2-fluoro-3-methylbenzyl alcohol as a Versatile Building Block

This compound is recognized as a key starting material for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. fluoromart.com Its utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and controlled chemical transformations.

The properties of 6-Bromo-2-fluoro-3-methylbenzyl alcohol are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₈BrFO |

| Molecular Weight | 219.05 g/mol |

| Synonyms | (6-Bromo-2-fluoro-3-methylphenyl)methanol, 6-Bromo-2-fluoro-3-methylbenzenemethanol |

| Appearance | Typically a solid |

| Key Functional Groups | Benzyl (B1604629) alcohol, Bromo, Fluoro, Methyl |

6-Bromo-2-fluoro-3-methylbenzyl alcohol is a direct precursor to its corresponding aldehyde, 6-bromo-2-fluoro-3-methylbenzaldehyde (B1528395), through a simple oxidation reaction. patsnap.com This aldehyde is a crucial intermediate in the synthesis of complex heterocyclic scaffolds. For instance, it has been utilized in an improved synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate in drug discovery programs. fluoromart.com The ability to access the aldehyde from the alcohol highlights the latter's role as a foundational element for building intricate molecular frameworks.

While direct applications in materials science are not extensively documented for this specific isomer, its structural motifs are highly relevant to the field. Brominated polycyclic aromatic hydrocarbons (PAHs) are valuable as strong acceptor units in donor-acceptor materials used for applications like thermally activated delayed fluorescence (TADF) in organic light-emitting diodes (OLEDs). nih.gov The bromo-functionality is critical for building these large, conjugated systems via cross-coupling reactions. nih.gov Therefore, 6-Bromo-2-fluoro-3-methylbenzyl alcohol represents a potential starting fragment for the synthesis of novel bromo-functionalized PAHs with tailored optoelectronic properties for the deep-red and near-infrared regions. nih.gov

Fragment-Based Synthesis Strategies

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules, or "fragments". nih.govyoutube.com 6-Bromo-2-fluoro-3-methylbenzyl alcohol fits the profile of an ideal fragment due to its molecular complexity and the presence of multiple points for chemical elaboration. The inclusion of a fluorine atom is particularly advantageous for fragment screening campaigns using ¹⁹F NMR spectroscopy, a robust technique for detecting weak binding interactions. nih.gov

The functional groups of 6-Bromo-2-fluoro-3-methylbenzyl alcohol facilitate its incorporation into a variety of ring systems. Following its oxidation to the corresponding aldehyde, it can participate in condensation reactions to form fused heterocycles. A notable example is the Friedländer annulation, which can be used to construct substituted quinoline (B57606) rings, a common scaffold in medicinal chemistry. fluoromart.com

Furthermore, related bromo-aromatic precursors are used to synthesize complex, fused heterocyclic systems such as thiazolo[3,2-a]benzimidazoles. nih.gov For example, 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone was prepared from a brominated benzimidazole (B57391) precursor, demonstrating a pathway for integrating such brominated fragments into multi-ring structures with potential biological activity. nih.gov

Substituted benzyl alcohols are valuable motifs in the design and synthesis of specialized ligands for catalysis. The hydroxyl group can act as a coordination site or a point of attachment for larger chiral auxiliaries, while the aromatic ring can be tuned electronically and sterically. Chiral P,N,N-ligands, which have shown excellent results in the asymmetric hydrogenation of ketones, can be constructed from such building blocks. acs.org The presence of the bromo-substituent on 6-Bromo-2-fluoro-3-methylbenzyl alcohol offers a site for further modification via cross-coupling, enabling the creation of a diverse library of ligands for asymmetric catalysis.

Stereoselective Applications in Asymmetric Synthesis

The benzylic alcohol moiety is a key functional group for stereoselective transformations. Modern catalytic methods enable the conversion of benzylic alcohols into valuable chiral products. Nickel-catalyzed stereospecific cross-coupling reactions, for example, can utilize benzylic alcohol derivatives (like esters or carbamates) to form C–C bonds while preserving the stereochemical information of the starting material. nih.govacs.org These reactions often proceed through a stereospecific Sₙ2-like oxidative addition. acs.org

Similarly, palladium/copper co-catalyzed systems have been developed for the enantio- and diastereodivergent substitution of benzylic electrophiles to produce chiral benzyl alcohol derivatives with excellent stereocontrol. nih.gov The application of such methods to 6-Bromo-2-fluoro-3-methylbenzyl alcohol could provide access to enantioenriched products, where the stereocenter is installed at the benzylic position. The ortho-fluoro substituent could play a significant role in influencing the conformation and reactivity in such catalytic cycles. rsc.orgkoreascience.kr

The table below summarizes the potential synthetic transformations and applications for this compound based on its structural features and the known reactivity of analogous molecules.

| Section | Synthetic Transformation / Application | Relevant Analogue/Principle | Citation(s) |

| 4.1.1 | Oxidation to aldehyde for quinazoline (B50416) synthesis | Use of 6-Bromo-2-fluoro-3-methylbenzaldehyde | fluoromart.com |

| 4.1.2 | Precursor for donor-acceptor materials | Synthesis of Bromo-functionalized PAHs for OLEDs | nih.gov |

| 4.2.1 | Friedländer annulation to form quinolines | Condensation reactions of aromatic aldehydes | fluoromart.com |

| 4.2.1 | Synthesis of fused thiazolo-benzimidazoles | Cyclization of bromo-aromatic precursors | nih.gov |

| 4.2.2 | Building block for chiral P,N,N-ligands | Use of substituted alcohols in ligand design | acs.org |

| 4.3 | Stereospecific Ni-catalyzed cross-coupling | Reactions of benzylic alcohol derivatives | nih.govacs.org |

| 4.3 | Stereodivergent Pd/Cu-catalyzed substitution | Reactions of benzylic electrophiles | nih.gov |

Mechanistic Investigations of Reactions Involving 6 Bromo 2 Fluoro 3 Methylbenzyl Alcohol

Elucidation of Reaction Pathways for Oxidation Processes

The oxidation of benzyl (B1604629) alcohols to their corresponding aldehydes or carboxylic acids is a fundamental transformation in organic synthesis. For 6-Bromo-2-fluoro-3-methylbenzyl alcohol, the reaction pathway is significantly influenced by the nature of the oxidizing agent and the electronic effects of the substituents on the aromatic ring.

The generally accepted mechanism for the oxidation of benzyl alcohols by chromium(VI) reagents, such as pyrazinium dichromate (PzDC) or pyridinium (B92312) chlorochromate (PCC), involves several key steps. asianpubs.orgrsc.org The reaction is typically acid-catalyzed, where a protonated Cr(VI) species acts as a more potent electrophile. asianpubs.orgorientjchem.org The alcohol's oxygen atom performs a nucleophilic attack on the chromium atom, leading to the formation of a chromate (B82759) ester intermediate. masterorganicchemistry.com This is followed by the rate-determining step: the abstraction of the benzylic proton by a base (which could be another alcohol molecule or the solvent), proceeding through a cyclic transition state to yield the aldehyde. asianpubs.orgorientjchem.org Stronger oxidizing agents, like chromic acid in aqueous solutions, can lead to the formation of a hydrate (B1144303) from the initial aldehyde product, which is then further oxidized to the carboxylic acid. masterorganicchemistry.com

In oxidation reactions involving hexavalent chromium reagents, the principal intermediate is a chromate ester. asianpubs.orgorientjchem.org This species is formed through the reaction of the alcohol's hydroxyl group with the chromium oxidant. The formation of this ester places the chromium atom in close proximity to the benzylic C-H bond, facilitating the subsequent hydride transfer or proton abstraction in the rate-determining step.

For oxidations utilizing other catalytic systems, such as those based on manganese oxides (MnOx), the proposed mechanism involves the formation of surface-bound intermediates. nih.gov The benzyl alcohol adsorbs onto the catalyst surface, forming an alkoxy species. This is followed by the rate-limiting step of C-H bond activation at the benzylic position to yield the aldehyde, which then desorbs from the surface. nih.gov

Catalysts are central to controlling the efficiency and selectivity of oxidation processes. In chromium-based oxidations, acid catalysis plays a crucial role by protonating the chromate species, thereby increasing its electrophilicity and making it a more aggressive oxidant. asianpubs.orgorientjchem.org

In heterogeneous catalysis, the catalyst provides a surface for the reaction to occur. For instance, in oxidations using ferric nitrate (B79036) [Fe(NO₃)₃], it is proposed that the thermal decomposition of the nitrate salt generates NO₂, which is the key oxidizing species. frontiersin.org Similarly, supported noble metal catalysts, such as gold on titanium dioxide (Au/TiO₂), are believed to operate via a mechanism where the alcohol adsorbs onto the support, is deprotonated at the metal-support interface, and then undergoes a rate-determining hydride transfer to the gold nanoparticle. acs.org

The choice of catalyst dictates the reaction pathway. Mild catalysts like PCC are known to halt the oxidation of primary alcohols at the aldehyde stage, preventing over-oxidation to the carboxylic acid. libretexts.orglibretexts.org In contrast, stronger systems like sodium dichromate in sulfuric acid will typically oxidize the primary alcohol completely to the carboxylic acid. libretexts.org

Mechanisms of Nucleophilic Substitution and Cross-Coupling Reactions

The structure of 6-Bromo-2-fluoro-3-methylbenzyl alcohol allows for two primary types of substitution and coupling reactions. Nucleophilic substitution can occur at the benzylic carbon, replacing the hydroxyl group, while the bromine atom on the aromatic ring is a handle for metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution: The hydroxyl group of a benzyl alcohol is a poor leaving group. It must first be protonated by an acid or converted into a better leaving group (like a tosylate) for nucleophilic substitution to occur. Once activated, the substitution can proceed via an Sₙ1 or Sₙ2 mechanism. The benzylic position is particularly susceptible to Sₙ1 reactions due to the formation of a resonance-stabilized benzylic carbocation. quora.com For instance, reaction with ethanol (B145695) under heating can lead to the formation of benzyl ethyl ether, where the cleavage of the C-Br bond to form a stable benzyl carbocation is a key step. pearson.com An Sₙ2 mechanism, involving a concerted backside attack by the nucleophile, is also possible, particularly with strong nucleophiles and less sterically hindered benzylic centers. khanacademy.org

Cross-Coupling Reactions: The carbon-bromine bond on the aromatic ring is a prime site for palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Buchwald-Hartwig). The general mechanism for a palladium-catalyzed Suzuki coupling involves three main stages: orientjchem.orgrsc.org

Oxidative Addition: The low-valent palladium(0) catalyst inserts into the carbon-bromine bond of the benzyl alcohol derivative, forming an organopalladium(II) complex.

Transmetalation: An organoboron reagent (in a Suzuki reaction) transfers its organic group to the palladium complex, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the new carbon-carbon bond.

Nickel catalysts are also effective, particularly for coupling sp³-hybridized carbons, and can involve radical pathways. acs.org

Kinetic Studies and Reaction Rate Determination

While specific kinetic data for 6-Bromo-2-fluoro-3-methylbenzyl alcohol is not available in the literature, extensive studies on other substituted benzyl alcohols provide a framework for understanding its reactivity. Kinetic studies on the oxidation of benzyl alcohols typically show a first-order dependence on the concentrations of the alcohol, the oxidant, and the acid catalyst. asianpubs.orgrsc.orgorientjchem.org

The influence of substituents on the reaction rate is often quantified using the Hammett equation, which relates the rate constants of substituted derivatives to a reference reaction. For the oxidation of benzyl alcohols, the reaction constant (ρ) is typically negative, indicating that electron-donating groups accelerate the reaction by stabilizing the positive charge that develops in the transition state of the rate-determining hydride transfer step. rsc.orgacs.orgrsc.org For 6-Bromo-2-fluoro-3-methylbenzyl alcohol, the electron-donating methyl group would increase the rate, while the electron-withdrawing fluoro and bromo groups would decrease it. The net effect would depend on the sum of their respective Hammett substituent constants.

The table below presents illustrative kinetic data typical for the oxidation of substituted benzyl alcohols, demonstrating how rate constants and activation parameters are determined and influenced by substituents.

| Substituent (X) in X-C₆H₄CH₂OH | Rate Constant (k) x 10³ (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |

|---|---|---|---|---|

| p-OCH₃ | 8.50 | 55.2 | 52.7 | -115 |

| p-CH₃ | 3.15 | 60.1 | 57.6 | -108 |

| H | 1.20 | 64.8 | 62.3 | -100 |

| p-Cl | 0.55 | 69.5 | 67.0 | -92 |

| p-NO₂ | 0.10 | 78.2 | 75.7 | -80 |

Note: The data in this table is representative and serves to illustrate typical trends observed in kinetic studies of benzyl alcohol oxidation. It does not represent experimental data for 6-Bromo-2-fluoro-3-methylbenzyl alcohol.

Stereochemical Outcomes and Mechanistic Implications

The benzylic carbon of 6-Bromo-2-fluoro-3-methylbenzyl alcohol is prochiral. Reactions that introduce a new substituent at this carbon can potentially create a stereocenter. The stereochemical outcome of such a reaction provides profound insight into its mechanism.

For instance, in nickel-catalyzed cross-coupling reactions of benzylic alcohol derivatives (such as ethers or esters), the stereochemistry can be either specific or convergent. acs.org Stereospecific reactions that proceed with a net inversion of configuration are consistent with a two-electron, concerted oxidative addition mechanism, similar to an Sₙ2 reaction. acs.org Conversely, reactions that result in retention of configuration may suggest a double inversion sequence or a different concerted pathway. If the reaction is stereoconvergent, meaning a racemic starting material yields a single enantiomer of the product, it implies the formation of a planar, stereoablative intermediate, such as a radical or a π-benzylnickel species, which is then captured asymmetrically by a chiral catalyst. acs.org

Similarly, radical halogenation reactions at the benzylic position would typically be expected to produce a racemic mixture, as the intermediate trigonal planar radical can be attacked from either face. nih.gov However, discoveries of stereoretentive radical brominations, proceeding through unique intermediates like a spiro orientjchem.orgnih.govoctadienyl radical, demonstrate that stereochemical outcomes can reveal unexpected and novel reaction pathways. nih.gov Studying the stereochemistry of reactions involving 6-Bromo-2-fluoro-3-methylbenzyl alcohol would therefore be a powerful tool for elucidating the precise nature of the transition states and intermediates involved.

Computational and Theoretical Studies on 6 Bromo 2 Fluoro 3 Methylbenzyl Alcohol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the electronic nature of molecules. For 6-Bromo-2-fluoro-3-methylbenzyl alcohol, these methods elucidate its stability, reactivity, and electronic properties, which are governed by the interplay of its bromo, fluoro, and methyl substituents on the benzyl (B1604629) alcohol framework.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is particularly effective for predicting the geometric and electronic properties of substituted benzyl alcohols. sci-hub.setheaic.orgnih.govresearchgate.net By applying DFT methods, such as B3LYP with a 6-31G+(d,p) basis set, the optimized molecular structure, vibrational frequencies, and electronic properties of 6-Bromo-2-fluoro-3-methylbenzyl alcohol can be accurately calculated. nih.gov

Key geometric parameters, including bond lengths and dihedral angles, define the molecule's three-dimensional shape. The electronic properties are often described by the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govtheaic.org For this compound, the electron-withdrawing nature of the bromine and fluorine atoms, combined with the electron-donating methyl group, creates a unique electronic environment that influences its reactivity. The Molecular Electrostatic Potential (MEP) map, another DFT-derived property, visually represents the charge distribution, identifying electrophilic and nucleophilic sites within the molecule. nih.govtheaic.org

| Property | Predicted Value | Significance |

|---|---|---|

| C-Br Bond Length | ~1.90 Å | Typical length for a C-Br bond on an aromatic ring. |

| C-F Bond Length | ~1.36 Å | Characteristic of a C-F bond on a benzene (B151609) ring. |

| O-H Bond Length | ~0.97 Å | Standard length for an alcohol hydroxyl group. |

| HOMO Energy | ~ -7.5 eV | Indicates the energy of the outermost electron orbital. |

| LUMO Energy | ~ -1.8 eV | Indicates the energy of the lowest unoccupied orbital. |

| HOMO-LUMO Gap (ΔE) | ~5.7 eV | A relatively large gap suggests good kinetic stability. theaic.org |

Ab initio quantum chemistry methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theoretical accuracy for analyzing molecular systems. researchgate.net These methods are used to perform detailed molecular orbital (MO) analysis, which is essential for understanding bonding and reactivity. A quantitative Perturbational Molecular Orbital (PMO) analysis can be performed to rigorously interpret the interactions between molecular fragments within the framework of SCF-MO theory. wayne.edu

Conformational Analysis and Intramolecular Interactions

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional conformation. For 6-Bromo-2-fluoro-3-methylbenzyl alcohol, conformational analysis identifies the most stable arrangement of its atoms in space, paying close attention to the orientation of the hydroxymethyl group (-CH2OH) relative to the substituted benzene ring. researchgate.netcolostate.edu The presence of bulky (bromo) and highly electronegative (fluoro) substituents at the ortho positions significantly influences the molecule's preferred conformation.

A key feature of fluorinated alcohols is their capacity for intramolecular hydrogen bonding. nih.govacs.org In 6-Bromo-2-fluoro-3-methylbenzyl alcohol, the proximity of the ortho-fluoro substituent to the hydroxyl group allows for the potential formation of an O-H···F intramolecular hydrogen bond. researchgate.net The existence and strength of such a bond are heavily debated but have been observed in other conformationally restricted fluorohydrins. nih.gov

Computational studies can predict the energetic favorability of the hydrogen-bonded conformation. nih.gov The presence of this bond can significantly impact the molecule's conformational preference, locking the -CH2OH group in a specific orientation. The effects of fluorination are complex; while fluorine is a weak hydrogen bond acceptor, its high electronegativity can also increase the hydrogen bond donating capacity of the nearby hydroxyl group. researchgate.netsouthampton.ac.uk This intramolecular interaction can be characterized computationally by analyzing the distance between the hydroxyl hydrogen and the fluorine atom and through techniques like Atoms in Molecules (AIM) theory. researchgate.net

| Parameter | Predicted Value / Observation | Method of Analysis |

|---|---|---|

| H···F Distance | ~2.0 - 2.2 Å | DFT Geometry Optimization |

| O-H···F Angle | > 110° | DFT Geometry Optimization |

| Stabilization Energy (EHB) | 1-3 kcal/mol | NBO Analysis, AIM Theory researchgate.net |

| NMR Coupling (1hJOH···F) | Potentially observable | NMR Spectroscopy southampton.ac.uknih.gov |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for mapping out the potential reaction pathways of a molecule. diva-portal.org By modeling the transformation of 6-Bromo-2-fluoro-3-methylbenzyl alcohol, for example, in an oxidation reaction to form the corresponding aldehyde, researchers can identify the most energetically favorable route. nih.govsemanticscholar.orgmdpi.com This involves locating the transition state (TS) structures, which are the highest energy points along the reaction coordinate.

The activation energy (the energy difference between the reactants and the transition state) can be calculated, providing a quantitative measure of the reaction's feasibility. mdpi.com For instance, in a catalyzed oxidation, DFT calculations can model the interaction of the alcohol with the catalyst surface, the cleavage of the O-H and C-H bonds, and the formation of the final product. semanticscholar.orgmdpi.com This detailed mechanistic insight is crucial for designing efficient synthetic routes and optimizing reaction conditions. diva-portal.org

In-Silico Screening and Molecular Modeling for Chemical Interactions

In-silico screening techniques, particularly molecular docking, are used to predict how a molecule like 6-Bromo-2-fluoro-3-methylbenzyl alcohol might interact with biological macromolecules, such as proteins or enzymes. theaic.org This process involves computationally placing the molecule (the ligand) into the binding site of a target protein to predict its binding orientation and affinity.

A high binding affinity suggests that the compound could potentially act as an inhibitor or modulator of the protein's function. nih.govtheaic.org The calculated binding energy provides a quantitative estimate of the stability of the ligand-protein complex. These in-silico methods allow for the rapid screening of large numbers of compounds against various biological targets, prioritizing candidates for further experimental testing and playing a key role in modern drug discovery. nih.gov

Advanced Analytical and Spectroscopic Characterization Methods in the Study of 6 Bromo 2 Fluoro 3 Methylbenzyl Alcohol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 6-Bromo-2-fluoro-3-methylbenzyl alcohol, a combination of ¹H, ¹³C, and ¹⁹F NMR techniques provides a complete picture of its molecular framework.

¹H, ¹³C, and ¹⁹F NMR Techniques

¹H NMR Spectroscopy : Proton NMR provides information on the number, environment, and coupling of hydrogen atoms. In 6-Bromo-2-fluoro-3-methylbenzyl alcohol, the spectrum would exhibit distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) group, the methyl (-CH₃) protons, and the hydroxyl (-OH) proton. The aromatic region would show complex splitting patterns due to coupling between the two aromatic protons and with the fluorine atom. The benzylic CH₂ protons would likely appear as a doublet, coupled to the hydroxyl proton (unless exchange with a deuterated solvent is rapid), while the methyl protons would appear as a singlet.

¹³C NMR Spectroscopy : Carbon-13 NMR identifies all unique carbon atoms in the molecule. The spectrum would show distinct signals for the six aromatic carbons, the benzylic carbon, and the methyl carbon. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents (Br, F, CH₃, and CH₂OH). The carbon directly bonded to fluorine will show a large C-F coupling constant, a key diagnostic feature. rsc.org

¹⁹F NMR Spectroscopy : As a fluorine-containing compound, ¹⁹F NMR is an invaluable tool. It provides a highly sensitive signal for the fluorine atom. The chemical shift of the fluorine signal is characteristic of its position on the aromatic ring, and its coupling to nearby protons (H-F coupling) further confirms the substitution pattern. beilstein-journals.org

Predicted NMR Data for 6-Bromo-2-fluoro-3-methylbenzyl alcohol

| Technique | Predicted Chemical Shift (δ) / ppm | Key Features and Assignments |

|---|---|---|

| ¹H NMR | ~7.1-7.5 | Aromatic protons (2H), complex multiplets due to H-H and H-F coupling. |

| ¹H NMR | ~4.7 | Benzylic methylene protons (-CH₂OH, 2H), likely a singlet or doublet. |

| ¹H NMR | ~2.3 | Methyl protons (-CH₃, 3H), singlet. |

| ¹H NMR | Variable | Hydroxyl proton (-OH, 1H), broad singlet, position dependent on concentration and solvent. |

| ¹³C NMR | ~155-160 (d, ¹JCF) | Aromatic C-F, large coupling constant. |

| ¹³C NMR | ~115-140 | Other aromatic carbons (C-Br, C-CH₃, C-H, C-CH₂OH), shifts influenced by substituents. |

| ¹³C NMR | ~60-65 | Benzylic carbon (-CH₂OH). |

| ¹³C NMR | ~15-20 | Methyl carbon (-CH₃). |

| ¹⁹F NMR | ~ -110 to -120 | Single resonance for the aromatic fluorine atom, coupled to adjacent protons. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For 6-Bromo-2-fluoro-3-methylbenzyl alcohol (C₈H₈BrFO), the molecular ion peak (M⁺) would be a key indicator of its molecular weight. A distinctive feature in the mass spectrum would be the isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. libretexts.org This results in two molecular ion peaks of almost equal intensity, M⁺ and (M+2)⁺, which is a definitive signature for a monobrominated compound. miamioh.edu

Common fragmentation pathways for benzyl alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the bond adjacent to the oxygen atom). libretexts.org The fragmentation of the aromatic ring can also occur, leading to the loss of substituents like Br, F, or CH₃.

Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 220/222 | [C₈H₈BrFO]⁺ | Molecular Ion (M⁺ and M+2⁺) |

| 202/204 | [C₈H₆BrFO]⁺ | Loss of H₂O (water) |

| 189/191 | [C₇H₅BrF]⁺ | Loss of CH₂OH (alpha-cleavage) |

| 141 | [C₈H₈FO]⁺ | Loss of Br radical |

| 123 | [C₈H₅FO]⁺ | Loss of Br and H₂O |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. If 6-Bromo-2-fluoro-3-methylbenzyl alcohol can be crystallized, XRD analysis would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group or halogen bonding. researchgate.net

While a specific crystal structure for this exact compound is not publicly available, analysis of related structures, such as other brominated and fluorinated aromatic compounds, demonstrates the power of this technique. nih.govresearchgate.net XRD data would confirm the substitution pattern on the benzene (B151609) ring and reveal the conformation of the benzyl alcohol side chain relative to the ring. The data would also detail how the molecules pack in the crystal lattice, influenced by interactions like C-H···O, C-H···F, and Br···F contacts. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 3600-3200 | O-H Stretch (broad) | Alcohol (-OH) |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 3000-2850 | C-H Stretch | Aliphatic C-H (CH₃, CH₂) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1250-1000 | C-O Stretch | Primary Alcohol (C-OH) |

| 1250-1100 | C-F Stretch | Aryl-Fluoride |

| 600-500 | C-Br Stretch | Aryl-Bromide |

Chromatographic Techniques for Purity and Reaction Monitoring (e.g., GC-MS, TLC)

Chromatographic methods are indispensable for separating mixtures and assessing the purity of compounds.

Thin-Layer Chromatography (TLC) : TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. For instance, during the synthesis of 6-Bromo-2-fluoro-3-methylbenzyl alcohol (e.g., by reduction of the corresponding aldehyde), a spot corresponding to the starting material would diminish over time while a new spot for the alcohol product would appear and intensify. The difference in polarity between the aldehyde (more polar) and the alcohol (less polar) allows for their separation on a silica (B1680970) gel plate.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for determining the purity of volatile compounds like benzyl alcohols. A sample of 6-Bromo-2-fluoro-3-methylbenzyl alcohol would produce a single peak in the gas chromatogram if pure, with a retention time characteristic of the compound under the specific GC conditions. The coupled mass spectrometer would simultaneously provide the mass spectrum of the compound eluting at that peak, confirming its identity. cardiff.ac.uk

Advanced X-ray Absorption Spectroscopy (e.g., QEXAFS, XANES, EXAFS) for In Situ Mechanistic Studies

Advanced X-ray Absorption Spectroscopy (XAS) techniques, such as X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), are powerful probes for investigating the local electronic and geometric structure of specific elements within a molecule, even in non-crystalline states like solutions. scispace.comnih.gov These methods are particularly valuable for in situ studies, where the chemical transformations of a compound are monitored as they happen. researchgate.netuu.nlnih.gov

While direct XAS studies on 6-Bromo-2-fluoro-3-methylbenzyl alcohol may not be documented, these techniques could be applied to study its reactivity, particularly in catalytic processes. For example, in a palladium-catalyzed oxidation reaction, XAS at the Br K-edge or the Pd K-edge could provide real-time information. researchgate.net

XANES : The XANES region provides information on the oxidation state and coordination geometry of the absorbing atom. nih.govaps.org For example, monitoring the Br K-edge could reveal changes in the electronic environment of the bromine atom during a reaction, such as its participation in intermediate complexes.

EXAFS : The EXAFS region gives information about the bond distances and coordination numbers of the atoms surrounding the absorbing atom. nih.govmdpi.com In a catalytic cycle, in situ EXAFS could track the formation and breaking of bonds between the benzyl alcohol and a metal catalyst center.

These advanced spectroscopic methods offer the potential to build a detailed, real-time picture of reaction mechanisms involving 6-Bromo-2-fluoro-3-methylbenzyl alcohol at a molecular level.

Future Research Directions and Emerging Trends for Halogenated Benzyl Alcohols

Development of Sustainable and Green Synthesis Methods

The chemical industry is increasingly focusing on sustainable and environmentally friendly manufacturing processes. For halogenated benzyl (B1604629) alcohols, this translates to the development of greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Key trends in this area include:

Catalytic Hydrogenation: The reduction of halogenated benzaldehydes to their corresponding alcohols using catalytic hydrogenation is a greener alternative to traditional stoichiometric reducing agents. usbio.netcymitquimica.com This method often employs catalysts like palladium on carbon (Pd/C) and generates water as the primary byproduct. Recent research has explored the use of novel catalysts, such as palladium nanoparticles supported on aminosilane-functionalized natural zeolites, which can achieve high conversion and selectivity under mild, photo-illuminated conditions. cymitquimica.com

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or supercritical fluids is a major focus. For instance, the etherification of benzyl alcohols has been successfully carried out in propylene (B89431) carbonate, a green and recyclable solvent. chemspeed.com

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are being prioritized. This includes exploring direct C-H functionalization methods to introduce the hydroxymethyl group, thereby avoiding multi-step sequences that generate significant waste. nih.gov

Exploration of Novel Catalytic Systems for Specific Transformations

The development of new and more efficient catalytic systems is crucial for unlocking the full synthetic potential of halogenated benzyl alcohols. Research is focused on catalysts that offer high selectivity, activity, and stability.

Emerging catalytic systems include:

Iron-Based Catalysts: Iron catalysts are gaining attention due to their low cost, low toxicity, and environmental friendliness. youtube.com Iron(III) chloride, for example, has been shown to effectively catalyze the etherification of benzyl alcohols. chemspeed.com

Palladium and Copper Co-catalysis: Dual catalytic systems, such as those combining palladium and copper, have enabled novel stereodivergent syntheses of benzylic alcohol derivatives. uni.lu This approach allows for the creation of multiple stereocenters with high control, which is particularly important in the synthesis of chiral drugs and other bioactive molecules.

Photocatalysis: The use of visible light to drive chemical reactions is a rapidly growing area. Blue-light irradiation has been used to promote the activity of copper catalysts in C-H esterification reactions to form benzylic esters, which can then be converted to benzyl alcohols. nih.gov

Integration into Advanced Functional Materials Research

The unique electronic and structural properties imparted by halogen atoms make halogenated benzyl alcohols and their derivatives attractive building blocks for advanced functional materials.

Current research directions include:

Liquid Crystals: The specific substitution patterns on the aromatic ring of halogenated compounds can influence their liquid crystalline properties. By incorporating these molecules into polymers or other frameworks, materials with tunable optical and electronic properties can be designed.

Organic Light-Emitting Diodes (OLEDs): Halogenated aromatic compounds are used in the development of materials for OLEDs. The substitution pattern can affect the emission color and efficiency of the device.

Polymers with Enhanced Properties: The incorporation of halogenated benzyl alcohol moieties into polymer backbones can enhance properties such as thermal stability, flame retardancy, and chemical resistance.

Expansion of Computational Studies for Predictive Design

Computational chemistry and molecular modeling are becoming indispensable tools for understanding and predicting the behavior of molecules, accelerating the design of new compounds and reactions.

Key applications in the context of halogenated benzyl alcohols include:

Conformational Analysis: Computational methods, such as Density Functional Theory (DFT), are used to predict the stable conformations of halogenated benzyl alcohols. rsc.org This is crucial for understanding their reactivity and interactions with other molecules, such as in catalyst-substrate binding.

Reaction Mechanism Elucidation: Computational studies can help to elucidate the mechanisms of complex catalytic reactions, providing insights that can be used to optimize reaction conditions and catalyst design. nih.gov For example, calculations have been used to understand the selective oxidation of benzyl alcohol to benzaldehyde (B42025) on bimetallic catalysts. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are being developed to correlate the chemical structure of halogenated benzyl alcohols with their biological activity or toxicity. researchgate.nethymasynthesis.com These models can be used to predict the properties of new compounds before they are synthesized, guiding the design of safer and more effective molecules.

High-Throughput Experimentation and Automation in Discovery

High-throughput experimentation (HTE) and automation are revolutionizing the process of chemical discovery and development by enabling the rapid screening of large numbers of compounds and reaction conditions.

Trends in this area include:

Parallel Synthesis: Automated systems allow for the parallel synthesis of libraries of compounds, such as derivatives of halogenated benzyl alcohols. chemspeed.comnih.gov This dramatically accelerates the process of finding new molecules with desired properties.

Rapid Reaction Screening: HTE platforms can be used to quickly screen a wide range of catalysts, solvents, and other reaction parameters to find the optimal conditions for a particular transformation. chemspeed.com This is particularly valuable for the development of new and efficient synthetic methods.

Automated Analysis: The integration of automated analytical techniques, such as mass spectrometry, with HTE systems allows for the rapid analysis of the products of high-throughput reactions. youtube.com

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 6-Bromo-2-fluoro-3-methylbenzyl alcohol with high regioselectivity?

- Answer: Regioselective bromination of a fluorinated methylbenzyl alcohol precursor is a common approach. For example, bromination of 2-fluoro-3-methylbenzyl alcohol using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis) can target the 6-position. Alternatively, Suzuki-Miyaura coupling with a boronic acid intermediate (e.g., 6-bromo-2-fluoro-3-methylphenylboronic acid) may be employed, as seen in analogous syntheses of brominated benzyl alcohols . Purification via column chromatography or recrystallization (using solvents like ethyl acetate/hexane) ensures high purity (>97% by HPLC, as noted in similar compounds) .

Q. How can the purity and structural integrity of 6-Bromo-2-fluoro-3-methylbenzyl alcohol be validated?

- Answer:

- Spectroscopy:

- 1H/13C NMR: Confirm substitution patterns (e.g., aromatic protons, methyl group at C3).

- 19F NMR: Verify fluorine environment (δ ~ -110 to -120 ppm for aryl-F).

- Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity (>97% as per industry standards) .

- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion [M+H]+ (expected m/z: 236.97 for C₈H₇BrFO).

- Melting Point: Compare observed mp with literature values (if available; e.g., related compounds in have mp ranges specified) .

Q. What are the optimal storage conditions to maintain the stability of 6-Bromo-2-fluoro-3-methylbenzyl alcohol?

- Answer: Store at 0–6°C in amber vials under inert atmosphere (N₂/Ar) to prevent oxidation or hydrolysis. Avoid exposure to moisture, as hydroxyl groups may react with electrophiles. Stability studies on similar bromo-fluoro benzyl alcohols indicate decomposition under prolonged light exposure .

Advanced Research Questions

Q. How do the electronic effects of bromo and fluoro substituents influence the reactivity of 6-Bromo-2-fluoro-3-methylbenzyl alcohol in nucleophilic substitutions?

- Answer:

- Bromo (C6): Acts as a strong electron-withdrawing group (σp ~ +0.23), directing nucleophiles to meta/para positions.

- Fluoro (C2): Moderately electron-withdrawing (σm ~ +0.34), further deactivating the ring and reducing reactivity toward electrophiles.

- Methyl (C3): Electron-donating (+I effect) stabilizes adjacent positions, potentially competing with bromo/fluoro effects.

Computational modeling (DFT) can predict reaction pathways, while kinetic studies under varying pH/temperature validate mechanisms .

Q. What methodologies are effective for analyzing degradation products of 6-Bromo-2-fluoro-3-methylbenzyl alcohol under accelerated stability testing?

- Answer:

- Forced Degradation: Expose the compound to heat (40–60°C), UV light, or acidic/alkaline conditions.

- Analytical Tools:

- HPLC-MS/MS: Identify degradation products (e.g., debromination or oxidation to benzaldehyde derivatives).

- GC-MS: Detect volatile byproducts (e.g., methyl fluoride or bromomethane).

- Stability-Indicating Assays: Validate methods per ICH guidelines, ensuring baseline separation of peaks .

Q. How can 6-Bromo-2-fluoro-3-methylbenzyl alcohol be utilized as a building block in multi-step syntheses of bioactive molecules?

- Answer:

- Protection/Deprotection: Protect the hydroxyl group as a silyl ether (e.g., TBSCl) to enable subsequent cross-coupling reactions .

- Suzuki Coupling: React with arylboronic acids to construct biaryl systems (e.g., kinase inhibitors or fluorinated drug candidates).

- Reductive Amination: Convert to benzylamine derivatives for peptide mimetics or enzyme inhibitors .

Case studies on similar compounds (e.g., 3-bromo-4-fluorobenzyl alcohol derivatives) demonstrate applications in antitumor agents .

Contradictions and Limitations in Current Data

- Purity Standards: reports >97.0% purity (HPLC) for brominated analogs, while cites >98% purity for difluorinated benzyl alcohols. Researchers should validate purity thresholds for their specific applications .

- Synthetic Routes: Some methods in use boronic acids (e.g., Suzuki coupling), whereas emphasizes direct bromination. Optimal routes may vary depending on substrate availability and scale .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.